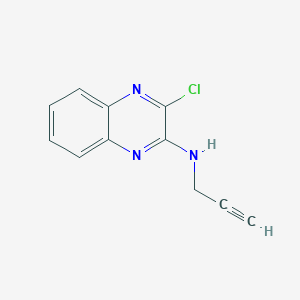

2-Chloro-3-(propargylamino)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(propargylamino)quinoxaline is a useful research compound. Its molecular formula is C11H8ClN3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(propargylamino)quinoxaline, and how can purity be validated?

- Methodology : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with α-chlorinated carbonyl intermediates. For example, phosphoryl chloride (POCl₃) is commonly used to chlorinate quinoxaline precursors at elevated temperatures (e.g., 100°C for 4 hours) . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1H/13C NMR and HRMS. Crystallization in ethanol/water mixtures enhances purity .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Chlorination | POCl₃, 100°C, 4 h | 87–91% | >95% |

| Purification | Ethanol/water (3:1) | 85% | >98% |

Q. How do substituents at the quinoxaline core influence reactivity in cross-coupling reactions?

- Methodology : The chloro group at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with propargylamine). The propargylamino group introduces alkyne functionality for Click chemistry (CuAAC). Reaction efficiency is monitored via TLC and optimized using copper(I) iodide catalysts in THF at 60°C .

- Note : Steric hindrance from bulky substituents reduces reaction rates, requiring longer reaction times (e.g., 24–48 hours) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates binding to targets like c-MYC G-quadruplex DNA. LogP values are critical for predicting membrane permeability; derivatives with LogP < 3 exhibit better bioavailability .

- Case Study : A derivative with a trifluoromethyl group showed 10-fold higher binding affinity (ΔG = −9.2 kcal/mol) to c-MYC compared to the parent compound .

Q. How should contradictory cytotoxicity data across studies be resolved?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using NCI-60 cell lines with 72-hour exposure. Normalize data to positive controls (e.g., doxorubicin) and validate via apoptosis assays (Annexin V/PI staining) .

- Example : Inconsistent IC₅₀ values for ovarian cancer cells (OVCAR-3) were resolved by controlling serum concentration (10% FBS vs. 5%) .

Properties

Molecular Formula |

C11H8ClN3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

3-chloro-N-prop-2-ynylquinoxalin-2-amine |

InChI |

InChI=1S/C11H8ClN3/c1-2-7-13-11-10(12)14-8-5-3-4-6-9(8)15-11/h1,3-6H,7H2,(H,13,15) |

InChI Key |

OJNACOCWOMGESB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.